molecular formula C17H20N2O B8584125 1-[(4-Phenoxyphenyl)methyl]piperazine

1-[(4-Phenoxyphenyl)methyl]piperazine

Cat. No.: B8584125
M. Wt: 268.35 g/mol
InChI Key: BYIHCIDDENJRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Phenoxyphenyl)methyl]piperazine is a substituted piperazine derivative characterized by a benzyl group bearing a phenoxy moiety at the para position of the phenyl ring. Piperazines are well-known for their pharmacological versatility, acting as ligands for serotonin receptors, antihistamines, and intermediates in organic synthesis . The phenoxy substitution in this compound distinguishes it from common derivatives like 1-(4-methoxyphenyl)piperazine (MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), which feature smaller electron-donating or withdrawing groups .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[(4-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2O/c1-2-4-16(5-3-1)20-17-8-6-15(7-9-17)14-19-12-10-18-11-13-19/h1-9,18H,10-14H2

InChI Key

BYIHCIDDENJRJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences:

  • 1-(4-Methoxybenzyl)piperazine (): Methoxy group enhances electron density but lacks the aromatic ether linkage.
  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (): A trifluoromethyl group provides strong electron-withdrawing effects, altering receptor binding.

Physical and Chemical Properties

Table 1: Melting Points and Yields of Piperazine Derivatives

Compound Name Substituent Yield (%) Melting Point (°C) Evidence Source
1-(4-Ethoxyphenyl)piperazine (Compound 13) 2-Ethoxyphenyl 54 65.2–66.1
1-(3-Methoxyphenyl)piperazine (Compound 14) 3-Methoxyphenyl 68 74.2–75.4
1-(4-Fluorophenyl)piperazine (Compound 17) 4-Fluorophenyl 52 79.8–80.5
1-(2,4-Difluorophenyl)piperazine (Compound 18) 2,4-Difluorophenyl 43 86.1–86.5
Hypothetical: 1-[(4-Phenoxyphenyl)methyl]piperazine 4-Phenoxybenzyl - Predicted higher due to aromatic bulk -
  • Key Trends: Fluorinated and bulkier substituents correlate with higher melting points, likely due to increased polarity and crystal packing efficiency . The phenoxy group in the target compound may further elevate melting points compared to methoxy or chloro analogs.

Table 2: Pharmacological Effects of Selected Piperazines

Compound Name Receptor Activity Biological Effect Evidence Source
1-(3-Chlorophenyl)piperazine (mCPP) 5-HT1B/1C agonist Suppresses locomotor activity, hypophagia
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 5-HT1B/1C agonist Reduces ambulatory behavior, appetite suppression
1-(4-Methoxyphenyl)piperazine (MeOPP) Designer drug (serotonergic) Psychoactive effects, detected in abuse cases
Hypothetical: this compound Potential 5-HT2A/1A modulation Possible anxiolytic or antipsychotic activity -
  • Mechanistic Insights: mCPP and TFMPP inhibit feeding behavior via 5-HT1C receptor activation, requiring 5-HT1B co-expression for full efficacy . The phenoxy group’s oxygen atom may engage in hydrogen bonding or polar interactions with receptor sites, differentiating it from halogenated analogs .

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